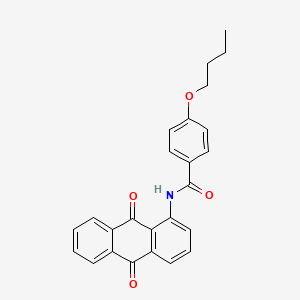

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-2-3-15-30-17-13-11-16(12-14-17)25(29)26-21-10-6-9-20-22(21)24(28)19-8-5-4-7-18(19)23(20)27/h4-14H,2-3,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHNMRSHJGINMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 1-aminoanthraquinone. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of anthracene derivatives.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Functionality

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (CAS N/A)

- Structure : Methyl group at the ortho position of the benzamide.

- Synthesis: Achieved via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, yielding 94% with acid chloride methods .

- Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C-H functionalization, enabling γ-C-H bond activation in catalytic cycles .

- Key Data : Characterized via ¹H/¹³C NMR, IR, GC-MS, and melting point analysis .

N-(4-Chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (CAS 81-45-8)

- Structure: Chlorine substituent at the 4-position of the anthraquinone.

- Properties : Increased electron-withdrawing character may reduce coordination strength with metal catalysts compared to electron-donating groups. Molecular weight: 361.78 g/mol .

N-(4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (CAS 81-46-9)

- Structure: Amino group at the 4-position of the anthraquinone.

- Properties : Enhanced electron-donating capacity could improve metal-ligand interactions. Molecular weight: 342.35 g/mol .

N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)benzamide (CAS 52869-18-8)

- Structure: Benzamide substitution at the 2-position of anthraquinone.

- Key Data : Molecular weight 327.33 g/mol; characterized by high-resolution mass spectrometry (Q Exactive Orbitrap) . Positional isomerism may alter steric interactions in catalytic systems.

4-Butoxy Derivative (Target Compound)

- Increased steric bulk compared to methyl or chloro analogs may influence substrate binding in catalytic applications. Improved solubility in organic solvents due to the alkyl chain.

Spectroscopic Characterization

- Common Techniques :

- 4-Butoxy Derivative : Expected NMR signals include a triplet for butoxy -OCH₂- (δ ~3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm).

Biological Activity

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an anthraquinone derivative known for its diverse biological activities. This compound's structure features a butoxy group linked to a benzamide moiety, which is further connected to a 9,10-dioxo-9,10-dihydroanthracen-1-yl group. The unique arrangement of these functional groups contributes to its potential applications in medicine and industry.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and inhibit specific enzymes involved in cellular metabolism. This intercalation disrupts DNA replication and transcription processes, leading to cell death, particularly in cancerous cells. Additionally, the compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds that exhibit biological activities comparable to those of this compound.

- Study on Anticancer Activity : A study investigated the anticancer properties of various anthraquinone derivatives, including compounds similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 20 µM for structurally related compounds .

- Neuroprotective Effects : Another study evaluated the cholinesterase inhibitory activity of benzamide derivatives containing oxadiazole moieties. Among these derivatives, several demonstrated enhanced inhibition compared to standard drugs like Donepezil . This suggests that modifications in the structure could lead to improved therapeutic agents for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other anthraquinone derivatives:

| Compound | Structure | Activity |

|---|---|---|

| N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | Methyl group instead of butoxy | Moderate anticancer activity |

| 1-aminoanthraquinone derivatives | Similar anthraquinone moiety | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.